4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2-one
Description
4,4,6-Trimethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of multiple functional groups within its structure makes it a versatile molecule for chemical reactions and applications.
Properties
Molecular Formula |
C26H22N2O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
9,11,11-trimethyl-3-(4-phenoxyphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C26H22N2O2/c1-17-16-26(2,3)28-24-21(17)10-7-11-22(24)23(25(28)29)27-18-12-14-20(15-13-18)30-19-8-5-4-6-9-19/h4-16H,1-3H3 |
InChI Key |
QMBAPUSRXXGMLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC=C3C(=NC4=CC=C(C=C4)OC5=CC=CC=C5)C2=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-phenoxybenzaldehyde with 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the imino group.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity starting materials and catalysts is crucial to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and imino groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the imino group can yield the corresponding amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the heterocyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH₃).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.
Scientific Research Applications
Biological Activities
Research indicates that 4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2-one may exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. These activities are likely mediated through interactions with specific biological targets such as enzymes or receptors involved in disease pathways .
Antimicrobial Activity
Preliminary studies suggest that this compound can inhibit the growth of various microbial strains. The mechanism of action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Anticancer Properties
The compound has been studied for its potential as an anticancer agent. Quinolinones, including derivatives like this compound, have shown to inhibit proteins and enzymes involved in cancer cell proliferation. Specifically, they can affect topoisomerase II and protein kinases, leading to apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation processes.
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the pyrroloquinoline core followed by substitutions at various positions. The structural variations in similar compounds can provide insights into their biological activities .
Comparison with Related Compounds
A comparative analysis of structurally related compounds reveals how modifications can influence biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-methylpyrido[3,2,1-j]quinolin-2-one | Structure | Lacks phenoxy substitution but retains similar quinoline core |
| Phenylpyrroloquinoline | Structure | Similar core structure but different substituents |
| 5-methylpyrrolo[3,2-b]quinolin-2-one | Structure | Different methylation pattern affects biological activity |
These variations highlight the importance of structural features in determining the efficacy of these compounds in therapeutic applications.
Case Studies
Several case studies have documented the synthesis and evaluation of derivatives based on this compound:
- Anticoagulant Activity : Research has shown that derivatives containing pyrroloquinoline structures exhibit potent anticoagulant properties by inhibiting factors Xa and XIa involved in blood coagulation . The design of hybrid molecules combining these structures with thiazole has further enhanced their inhibitory effects.
- In Vitro Testing : In vitro studies demonstrated that certain derivatives displayed high inhibition values against coagulation factors. The IC50 values were assessed to determine their potency as potential therapeutics .
- Molecular Docking Studies : Computational approaches have been employed to evaluate the binding interactions of these compounds with target proteins. Such studies aid in understanding the mechanisms behind their biological activities and guide further modifications for increased efficacy .
Mechanism of Action
The mechanism by which 4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
- 4,4,6-Trimethyl-1-[(4-methoxyphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2-one
- 4,4,6-Trimethyl-1-[(4-chlorophenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2-one
Uniqueness: Compared to its analogs, 4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2-one is unique due to the presence of the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The phenoxy group can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2-one is a complex organic compound with potential biological activities that have garnered research interest. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C32H28N2O2
- Molecular Weight : 472.6 g/mol
- IUPAC Name : 9,11,11-trimethyl-3-(4-phenoxyphenyl)imino-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one
- InChI Key : UBSDAUFGMQTCG-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Friedel-Crafts acylation
- Nucleophilic substitution
- Cyclization
These methods are crucial for obtaining high yields and purity in the final product. Optimization of reaction conditions such as temperature and solvent is also critical for successful synthesis .
Anticancer Properties
Research indicates that derivatives of pyrroloquinolinones exhibit significant anticancer activities. For instance, compounds derived from similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies reveal that it possesses notable inhibitory effects against both bacterial and fungal strains, suggesting its potential as a therapeutic agent .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Binding : It could bind to receptors that modulate cellular signaling pathways related to cancer and inflammation.
Study on Antileishmanial Activity
A series of pyrroloquinolinone derivatives were synthesized and tested for antileishmanial activity. One derivative exhibited an IC50 value of 8.36 μM against intracellular amastigotes of Leishmania donovani, demonstrating significant potential for further development as a therapeutic agent against leishmaniasis .
Evaluation of Toxicity
In silico predictions indicate low toxicity profiles for several derivatives of this compound. They passed the PAINS filter (Pan Assay Interference Compounds), which suggests a favorable safety profile for drug development .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C32H28N2O2 |
| Molecular Weight | 472.6 g/mol |
| Anticancer IC50 | Varies (e.g., 8.36 μM) |
| Antileishmanial IC50 | 8.36 μM |
| Toxicity Prediction | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
